
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide, also known as EMDP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. EMDP belongs to the class of pyrrole carboxamides, which are known to have various biological activities. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
作用機序
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide selectively inhibits the TRPV1 channel by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and protons, and are involved in pain transmission and thermoregulation. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission.
Biochemical and Physiological Effects:
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to have various biochemical and physiological effects. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to inhibit TRPV1-mediated calcium influx, which leads to the inhibition of pain transmission. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to have a low toxicity profile in vitro and in vivo.
実験室実験の利点と制限
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has several advantages for lab experiments, including its selectivity for the TRPV1 channel, its low toxicity profile, and its potential use as a tool for studying the function of ion channels. However, N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has some limitations, including its low solubility in water and its relatively low yield using current synthesis methods.
将来の方向性
There are several future directions for the study of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. One direction is to improve the synthesis method to increase the yield and solubility of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide. Another direction is to study the effects of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide on other ion channels and its potential use as a tool for studying ion channel function. Additionally, further research is needed to determine the potential use of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide as a treatment for neurological disorders.
合成法
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been synthesized using different methods, including the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a coupling reagent. Another method involves the reaction of 2,5-dimethylpyrrole-3-carboxylic acid with N-ethyl-N-methylprop-2-yn-1-amine in the presence of a base, followed by the addition of a coupling reagent. The yield of N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide using these methods ranges from 40% to 70%.
科学的研究の応用
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been studied for its potential use in scientific research, including as a tool for studying the function of ion channels and as a potential treatment for neurological disorders. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has been shown to selectively inhibit the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain transmission and thermoregulation. N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurological disorders.
特性
IUPAC Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-6-13-12(15)11-7-9(4)14(8(2)3)10(11)5/h7-8H,6H2,1-5H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCAUCKSWWLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(C(=C1)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

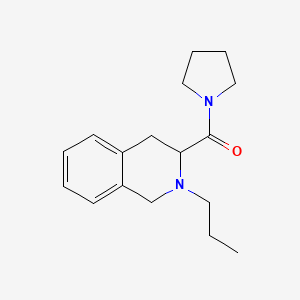
![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)
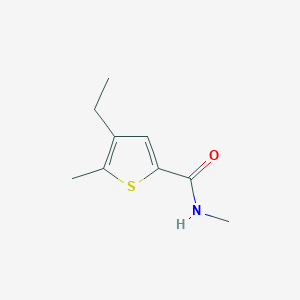
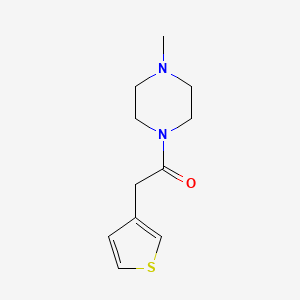
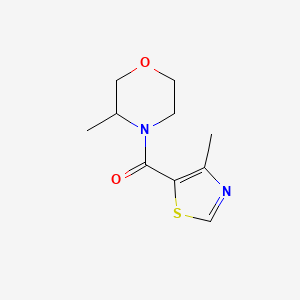
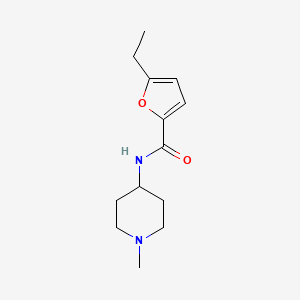
![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)

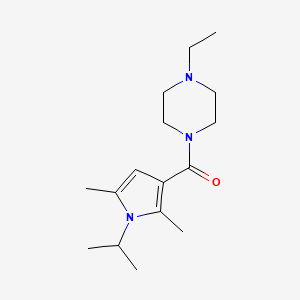

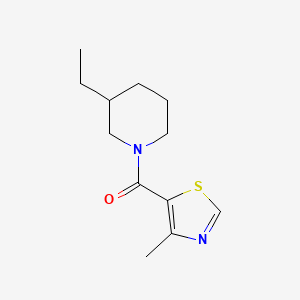
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)